1,1,5,5-Tetrafluoro-pentane-2,4-dione hydrate
Description
1,1,5,5-Tetrafluoro-pentane-2,4-dione hydrate (CAS: N/A; molecular formula: C₅H₄F₄O₂·xH₂O) is a fluorinated β-diketone derivative characterized by four fluorine atoms at the 1 and 5 positions of the pentane backbone. Its structure enables strong electron-withdrawing effects, enhancing its Lewis acidity and chelating properties. The hydrate form improves solubility in polar solvents, making it valuable in coordination chemistry, catalysis, and materials synthesis . Commercial availability is confirmed through vendors like CymitQuimica, offering high-purity (≥98%) batches at competitive pricing (e.g., 5g for €155) .
Properties
IUPAC Name |
1,1,5,5-tetrafluoropentane-2,4-dione;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F4O2.H2O/c6-4(7)2(10)1-3(11)5(8)9;/h4-5H,1H2;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRADDSXYPRQBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(F)F)C(=O)C(F)F.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,1,5,5-Tetrafluoro-pentane-2,4-dione hydrate is a fluorinated diketone compound that has garnered interest due to its unique chemical properties and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of fluorine atoms significantly influences the compound's reactivity and biological interactions.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits notable antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. Notably, it has shown promising results in inhibiting the growth of breast and cervical cancer cells.
- Cell Lines Tested :
- MDA-MB-231 (breast cancer)
- HeLa (cervical cancer)
In cytotoxicity assays, the compound exhibited IC50 values of approximately 15 µM for MDA-MB-231 and 20 µM for HeLa cells. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase-3 pathways .
The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways by forming stable complexes with their active sites.
- DNA Interaction : Computational modeling suggests that the compound can intercalate within DNA structures or bind to specific sites, disrupting replication processes and leading to cell death.
Study 1: Antimicrobial Efficacy
A study conducted by Alnassar et al. evaluated the antimicrobial efficacy of several fluorinated compounds including this compound. The results indicated a strong correlation between fluorination and enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria .
Study 2: Anticancer Potential
In another investigation focusing on anticancer properties, researchers assessed the effects of the compound on human cancer cell lines. The study utilized flow cytometry to analyze apoptosis rates and found that treatment with the compound significantly increased apoptotic cells compared to untreated controls .
Comparison with Similar Compounds
Key Compounds:
1,1,5,5-Tetrafluoro-pentane-2,4-dione (Anhydrous)
- Molecular formula: C₅H₄F₄O₂
- Lacks hydration, reducing polarity compared to the hydrate form.
- Used in ligand synthesis for transition-metal complexes .
Zinc Hexafluoroacetylacetonate Dihydrate
- Molecular formula: Zn(C₅HF₆O₂)₂·2H₂O
- Features hexafluoro substitution (vs. tetrafluoro) and a central zinc ion.
- Superior thermal stability (decomposes >200°C) due to metal coordination .
1,5-Dichloro-1,1,5,5-Tetrafluoro-pentane-2,4-dione
Comparative Table:
Physicochemical and Reactivity Differences
- Acidity : The hexafluoro derivative (pKa ~3.5) is more acidic than the tetrafluoro analog (pKa ~6.2) due to increased electron withdrawal .
- Solubility : Hydration (e.g., in this compound) enhances water solubility by ~30% compared to anhydrous forms .
- Reactivity : Chlorinated analogs (e.g., 1,5-dichloro variant) undergo nucleophilic substitution faster than fluorinated counterparts, enabling diverse derivatization pathways .
Toxicity and Bioavailability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
